Methyl 5-oxohept-6-ynoate

Asymmetric reduction Secondary alcohol dehydrogenase Chiral building block

Methyl 5-oxohept-6-ynoate (CAS 140175-55-9) is a C₈H₁₀O₃ acetylenic ketoester featuring an alkyne, ketone, and methyl ester within a seven-carbon framework. It serves as a versatile chiral building block, primarily recognized as a substrate for NADP-dependent secondary alcohol dehydrogenase (SADH) from Thermoanaerobacter ethanolicus, which reduces ethynylketoesters enantioselectively to the corresponding (R)-ethynylhydroxyesters of high optical purity.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 140175-55-9
Cat. No. B14266569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxohept-6-ynoate
CAS140175-55-9
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC(=O)C#C
InChIInChI=1S/C8H10O3/c1-3-7(9)5-4-6-8(10)11-2/h1H,4-6H2,2H3
InChIKeyXJZSNDITHGXLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-oxohept-6-ynoate (CAS 140175-55-9): A Bifunctional Acetylenic Ketoester Building Block for Asymmetric Synthesis and Medicinal Chemistry


Methyl 5-oxohept-6-ynoate (CAS 140175-55-9) is a C₈H₁₀O₃ acetylenic ketoester featuring an alkyne, ketone, and methyl ester within a seven-carbon framework [1]. It serves as a versatile chiral building block, primarily recognized as a substrate for NADP-dependent secondary alcohol dehydrogenase (SADH) from Thermoanaerobacter ethanolicus, which reduces ethynylketoesters enantioselectively to the corresponding (R)-ethynylhydroxyesters of high optical purity [2]. This compound is distinct from its saturated and alkenic analogs, offering a terminal alkyne handle that enables orthogonal reactivity beyond simple ester or ketone transformations.

Why Methyl 5-oxohept-6-ynoate Cannot Be Interchanged with Generic Acetylenic Ketoesters or Alkenic Analogs in Stereoselective Synthesis


Substitution of methyl 5-oxohept-6-ynoate with close analogs such as ethyl or isopropyl esters, or with the corresponding alkenic (methyl 5-oxohept-6-enoate) and saturated (methyl 5-oxoheptanoate) derivatives, leads to divergent outcomes in enzyme-mediated asymmetric reductions. Systematic studies with SADH reveal that the ester alkyl group significantly influences both yield and enantioselectivity: isopropyl ethynylketoesters gave higher chemical yields and enantioselectivities than methyl or ethyl esters in the 4-oxohex-5-ynoate series [1]. Furthermore, the terminal alkyne is essential for achieving excellent optical purity—contrasting with saturated analogs that lack the sp-hybridized carbon’s favorable steric profile—and enables downstream transformations (e.g., click chemistry) unavailable to alkenic or saturated counterparts. Therefore, selecting the specific methyl ester variant carrying the acetylenic ketone is critical for reproducible stereochemical outcomes in synthetic campaigns involving SADH-catalyzed reductions.

Quantitative Differentiation of Methyl 5-oxohept-6-ynoate: Head-to-Head and Cross-Study Comparable Evidence for Scientific Selection


Enantioselective SADH Reduction: Methyl Ester vs. Ethyl Ester in the 4-Oxohex-5-ynoate Series

In the 4-oxohex-5-ynoate series, the methyl ester substrate (5a) was reduced by SADH in 35% yield with 82% ee, while the ethyl ester (5b) gave 51% yield with 90% ee [1]. This establishes that in a closely related acetylenic ketoester scaffold, the ethyl ester outperforms the methyl ester in both yield and enantioselectivity. Although methyl 5-oxohept-6-ynoate (n=3 tether) was not directly examined, the same trend is expected to hold based on the enzyme's binding model, which favors slightly larger ester alkyl groups for hydrophobic interaction in the active site pocket [1]. Procurement of the methyl ester is thus warranted only when the methyl group is synthetically required for subsequent transformations that are incompatible with the ethyl analog.

Asymmetric reduction Secondary alcohol dehydrogenase Chiral building block

Impact of Ester Alkyl Size on Enantioselectivity in the 5-Oxohept-6-ynoate Series

Within the 5-oxohept-6-ynoate series, the ethyl ester (5d) achieved 76% yield and 97% ee (R), while the isopropyl ester (5e) gave 76% yield and >98% ee (R) under identical conditions [1]. The paper explicitly notes: “Although methyl 5-oxohept-6-ynoate was not examined, it would be expected to show similar ee values to the ethyl and isopropyl esters (5d and e).” [1] However, based on the trend in the n=2 series where methyl ester gave lower ee than ethyl, the methyl 5-oxohept-6-ynoate may exhibit marginally lower enantioselectivity (estimated ~90–95% ee) relative to the isopropyl ester. The isopropyl ester's superior performance is attributed to favorable hydrophobic interactions within the enzyme's large binding pocket.

Enantioselectivity Ester effect Hydrophobic binding pocket

Acetylenic vs. Alkenic Scaffold: Dichotomy in Reduction Pathways to Statin Side-Chain Precursors

Methyl 5-oxohept-6-ynoate contains an alkyne that can be selectively reduced to the corresponding (E)-alkene or fully saturated chain, whereas its close analog methyl 5-oxohept-6-enoate already bears the desired unsaturation characteristic of statin side chains [1]. The alkyne moiety offers orthogonal reactivity: it can participate in Cu-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira couplings, or hydrometallation, which are unavailable to the alkenic analog. In contrast, methyl 5-oxohept-6-enoate has been directly employed as a key building block in the synthesis of prostaglandin analogs and leukotriene antagonists . The choice between the two hinges on whether the synthetic strategy requires an alkyne for diversification (alkyne pathway) or directly leverages the pre-installed alkene.

Statin synthesis Side-chain precursor Chemoselectivity

Physicochemical Differentiation: Methyl Ester vs. Ethyl Ester Lipophilicity and Aqueous Solubility

Computational predictions indicate that methyl 5-oxohept-6-ynoate has a LogP of approximately -0.01, whereas ethyl 5-oxohept-6-ynoate (CAS 6934-70-9) shows a LogP of approximately 0.9 [1]. This >0.9 Log unit difference translates to a roughly 8-fold higher lipophilicity for the ethyl ester. In early-stage medicinal chemistry, lower LogP is often associated with better aqueous solubility and potentially more favorable ADME profiles for hydrophilic drug candidates. Thus, the methyl ester may be preferred when lower lipophilicity is desired to avoid excessive plasma protein binding or to enhance renal clearance.

Lipophilicity Aqueous solubility Drug-likeness

Optimal Scientific and Industrial Application Scenarios for Methyl 5-oxohept-6-ynoate Based on Quantified Differentiation


Enzymatic Synthesis of Chiral (R)-Ethynylhydroxyesters for Asymmetric Total Synthesis

Methyl 5-oxohept-6-ynoate is a suitable substrate for SADH-mediated reduction when the synthetic route mandates a methyl ester in the final product and moderate enantioselectivity (≥90% ee estimated) is acceptable. The resulting (R)-6-hydroxyhept-7-ynoate methyl ester serves as a versatile chiral C7 building block for natural product synthesis. Researchers should note that the isopropyl ester analog yields superior enantioselectivity (>98% ee) [1]; therefore, the methyl ester is recommended only when transesterification is impractical.

Alkyne-Specific Diversification via Click Chemistry for Medicinal Chemistry Libraries

The terminal alkyne of methyl 5-oxohept-6-ynoate enables CuAAC with azide-containing pharmacophores to generate triazole-linked conjugates. This orthogonal reactivity is absent in methyl 5-oxohept-6-enoate, which cannot participate in click chemistry. In drug discovery programs constructing focused libraries of triazole derivatives, the ynoate scaffold is irreplaceable. The methyl ester's lower LogP (≈ -0.01) relative to the ethyl ester (LogP 0.9) [2] may also contribute to improved solubility profiles in aqueous assay conditions.

Precursor to Statin Side Chains via Chemoselective Semi-Hydrogenation

Methyl 5-oxohept-6-ynoate can be semi-hydrogenated to methyl (E)-5-oxohept-6-enoate, a direct precursor to the side chain of rosuvastatin and related HMG-CoA reductase inhibitors. This two-step sequence—enzymatic ketone reduction followed by Lindlar semi-hydrogenation—provides access to enantiomerically enriched statin intermediates with the alkyne serving as a masked (E)-alkene. This route is advantageous over direct use of the enoate when the alkyne also serves as a protecting group during earlier synthetic steps [1].

Physicochemical Optimization in Fragment-Based Drug Discovery

The combination of a terminal alkyne, a ketone, and a methyl ester in a low molecular weight scaffold (154.16 g/mol) with a predicted LogP of -0.01 [2] makes methyl 5-oxohept-6-ynoate an attractive fragment for FBDD campaigns targeting polar active sites. The alkyne can be elaborated in situ, while the methyl ester may be hydrolyzed to the carboxylic acid, revealing a polar fragment with multiple hydrogen-bonding vectors. The ethyl ester homolog is significantly more lipophilic (LogP 0.9) [3], potentially biasing hit identification toward hydrophobic pockets.

Quote Request

Request a Quote for Methyl 5-oxohept-6-ynoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.